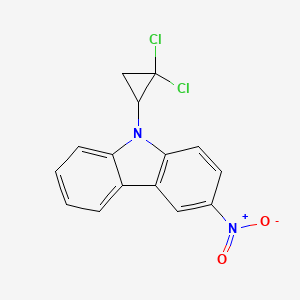
9-(2,2-Dichlorocyclopropyl)-3-nitro-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2,2-Dichlorocyclopropyl)-3-nitro-9H-carbazole is a synthetic organic compound that features a carbazole core substituted with a 2,2-dichlorocyclopropyl group and a nitro group. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,2-Dichlorocyclopropyl)-3-nitro-9H-carbazole typically involves the reaction of carbazole with 2,2-dichlorocyclopropane and a nitrating agent. The reaction conditions often include the use of a strong base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO) to facilitate the formation of the dichlorocyclopropyl group . The nitration step can be achieved using concentrated nitric acid or a nitrating mixture under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and cyclopropanation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is essential for scaling up the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
9-(2,2-Dichlorocyclopropyl)-3-nitro-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other substituents under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Reducing agents such as tin(II) chloride, zinc in hydrochloric acid, or sodium borohydride.
Alcoholysis: Alcohols (e.g., methanol, ethanol) in the presence of a strong base like potassium tert-butoxide.
Major Products
Reduction: 9-(2,2-Dichlorocyclopropyl)-3-amino-9H-carbazole.
Alcoholysis: N-(1-alkoxy-2-propynyl) derivatives.
Applications De Recherche Scientifique
9-(2,2-Dichlorocyclopropyl)-3-nitro-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of biologically active compounds.
Chemical Research:
Mécanisme D'action
The mechanism of action of 9-(2,2-Dichlorocyclopropyl)-3-nitro-9H-carbazole involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dichlorocyclopropyl group can undergo ring-opening reactions under specific conditions . These interactions can lead to the formation of reactive intermediates that can further react with biological molecules or other chemical entities .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(2,2-Dichlorocyclopropyl)carbazole: Lacks the nitro group, making it less reactive in redox reactions.
10-(2,2-Dichlorocyclopropyl)phenothiazine: Contains a phenothiazine core instead of a carbazole core, leading to different electronic properties.
10-(2,2-Dichlorocyclopropyl)phenoxazine: Similar to phenothiazine but with an oxygen atom in the heterocyclic ring.
Uniqueness
9-(2,2-Dichlorocyclopropyl)-3-nitro-9H-carbazole is unique due to the presence of both the nitro and dichlorocyclopropyl groups on the carbazole core. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in organic synthesis and materials science .
Propriétés
Numéro CAS |
90279-58-6 |
|---|---|
Formule moléculaire |
C15H10Cl2N2O2 |
Poids moléculaire |
321.2 g/mol |
Nom IUPAC |
9-(2,2-dichlorocyclopropyl)-3-nitrocarbazole |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-15(17)8-14(15)18-12-4-2-1-3-10(12)11-7-9(19(20)21)5-6-13(11)18/h1-7,14H,8H2 |
Clé InChI |
LYCLCWXRYQMUGB-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(Cl)Cl)N2C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


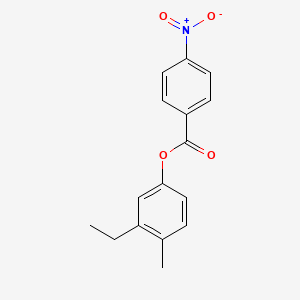
![2,4-Dibromo-6-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol](/img/structure/B14364095.png)
silane](/img/structure/B14364102.png)
![2-[(Carboxymethyl)(2-hydroxyethyl)amino]dodecanoic acid](/img/structure/B14364104.png)
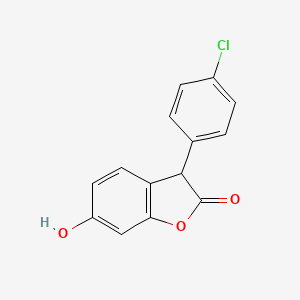
![N-(3-Methoxyphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14364123.png)
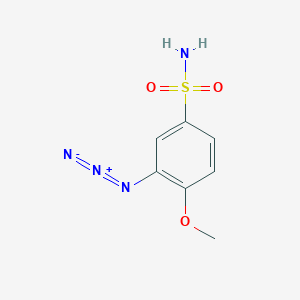
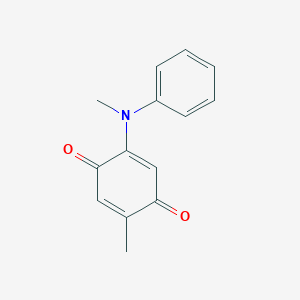




![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)
![1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione](/img/structure/B14364182.png)
